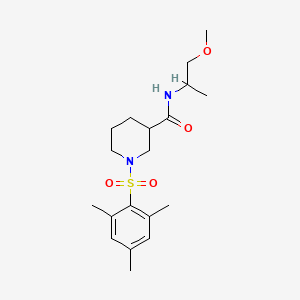
1-(mesitylsulfonyl)-N-(2-methoxy-1-methylethyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(mesitylsulfonyl)-N-(2-methoxy-1-methylethyl)piperidine-3-carboxamide, also known as MSMP, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. It is a piperidine derivative that has been synthesized through a specific method, and its mechanism of action and physiological effects are of interest to researchers.
Mecanismo De Acción
1-(mesitylsulfonyl)-N-(2-methoxy-1-methylethyl)piperidine-3-carboxamide is believed to inhibit DPP-IV through its ability to bind to the enzyme's active site. This binding prevents the enzyme from cleaving specific peptides, leading to an increase in their concentration in the body. This increase in peptide concentration has been shown to have beneficial effects on glucose metabolism and insulin secretion, making this compound a potential treatment for type 2 diabetes.
Biochemical and Physiological Effects
In addition to its potential as a DPP-IV inhibitor, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to decrease inflammation and oxidative stress in various in vitro and in vivo models. It has also been studied as a potential treatment for cancer due to its ability to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(mesitylsulfonyl)-N-(2-methoxy-1-methylethyl)piperidine-3-carboxamide in lab experiments is its specificity as a DPP-IV inhibitor. This specificity allows for more targeted research on the effects of DPP-IV inhibition on glucose metabolism and other physiological processes. However, one limitation of using this compound is its potential toxicity at higher concentrations. Careful dosing and monitoring are necessary to ensure the safety of lab animals and researchers.
Direcciones Futuras
There are several potential future directions for research on 1-(mesitylsulfonyl)-N-(2-methoxy-1-methylethyl)piperidine-3-carboxamide. One area of interest is its potential as a treatment for type 2 diabetes. Further studies are needed to determine its efficacy and safety in humans. Additionally, its potential as a treatment for cancer and other diseases is an area of ongoing research. Finally, the development of more specific and potent DPP-IV inhibitors based on the structure of this compound is an area of interest for medicinal chemists.
Métodos De Síntesis
1-(mesitylsulfonyl)-N-(2-methoxy-1-methylethyl)piperidine-3-carboxamide has been synthesized through a specific method that involves the reaction of mesitylsulfonyl chloride with N-(2-methoxy-1-methylethyl)piperidine-3-carboxamide. The resulting product is purified through recrystallization and characterized through various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
1-(mesitylsulfonyl)-N-(2-methoxy-1-methylethyl)piperidine-3-carboxamide has been primarily used in scientific research as a potential inhibitor of a specific enzyme called dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme that plays a role in the regulation of glucose metabolism, and its inhibition has been studied as a potential treatment for type 2 diabetes. This compound has shown promising results as a DPP-IV inhibitor in various in vitro and in vivo studies.
Propiedades
IUPAC Name |
N-(1-methoxypropan-2-yl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4S/c1-13-9-14(2)18(15(3)10-13)26(23,24)21-8-6-7-17(11-21)19(22)20-16(4)12-25-5/h9-10,16-17H,6-8,11-12H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJQAHRIGYSNLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC(C2)C(=O)NC(C)COC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

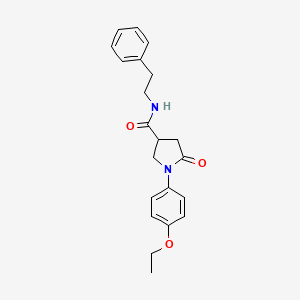
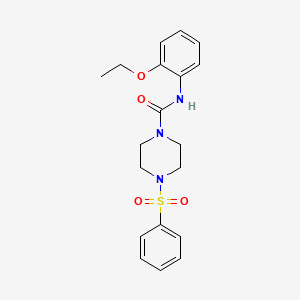
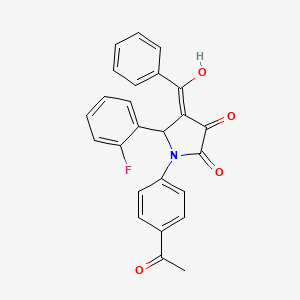
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5326314.png)
![4-[2-(allyloxy)-5-chlorobenzylidene]-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B5326322.png)
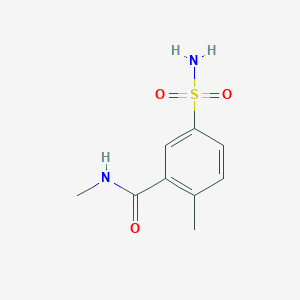
![methyl 2-methyl-6-oxo-7-[4-(trifluoromethyl)phenyl]-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5326332.png)

![2-[(2-methoxyethoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5326342.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-(3-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5326350.png)

![3-chloro-5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5326361.png)
![3-[4-(2-furoylamino)phenyl]propanoic acid](/img/structure/B5326363.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5326377.png)